molecular formula C11H16N2O2 B13305910 Tert-butyl[(3-nitrophenyl)methyl]amine CAS No. 110079-42-0

Tert-butyl[(3-nitrophenyl)methyl]amine

Katalognummer: B13305910
CAS-Nummer: 110079-42-0
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: SBNIXZHDUMUUKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl[(3-nitrophenyl)methyl]amine is an organic compound that features a tert-butyl group attached to a nitrogen atom, which is further connected to a 3-nitrophenylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[(3-nitrophenyl)methyl]amine typically involves the reaction of tert-butylamine with 3-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl[(3-nitrophenyl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation can produce nitroso or nitro derivatives .

Wissenschaftliche Forschungsanwendungen

Tert-butyl[(3-nitrophenyl)methyl]amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl[(3-nitrophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl[(3-nitrophenyl)methyl]amine is unique due to the presence of both the tert-butyl and 3-nitrophenyl groups, which confer distinct chemical and physical properties. This combination makes it particularly useful in applications requiring specific structural features .

Eigenschaften

CAS-Nummer

110079-42-0

Molekularformel

C11H16N2O2

Molekulargewicht

208.26 g/mol

IUPAC-Name

2-methyl-N-[(3-nitrophenyl)methyl]propan-2-amine

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)12-8-9-5-4-6-10(7-9)13(14)15/h4-7,12H,8H2,1-3H3

InChI-Schlüssel

SBNIXZHDUMUUKW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NCC1=CC(=CC=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.